9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
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Overview
Description
9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the ethoxy, trimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenyl magnesium bromide. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
These derivatives can be further modified to enhance their biological activity or chemical stability .
Scientific Research Applications
9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 9-ethoxy-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
- 2H-indol-2-one, 1,3-dihydro-
Uniqueness
Compared to these similar compounds, 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for greater versatility in chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-ethoxy-10,12,12-trimethyl-2-phenyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-16-11-17-14(2)13-22(3,4)24-19(17)18(12-16)21(25)23-20(24)15-9-7-6-8-10-15/h6-13,20H,5H2,1-4H3,(H,23,25) |
InChI Key |
CYDMFNURCPSTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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